5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one
Description
This compound (CAS: 857492-83-2) is a pyrrolone derivative featuring a benzodiazole (benzimidazole) moiety and a 3-(propan-2-yloxy)propyl side chain. Its molecular formula is C₁₈H₂₄N₄O₂, with a molecular weight of 328.400 g/mol .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(3-propan-2-yloxypropyl)-2H-pyrrol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11(2)23-9-5-8-21-10-14(22)15(16(21)18)17-19-12-6-3-4-7-13(12)20-17/h3-4,6-7,11,18,22H,5,8-10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORSWWHOUXRWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives The pyrrole ring is then constructed via cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the benzimidazole ring can produce dihydro derivatives.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has demonstrated that derivatives of benzodiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one possess activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial membrane integrity or inhibit essential metabolic pathways .
2. Anticancer Potential
The compound has been investigated for its anticancer properties. Certain benzodiazole derivatives are known to inhibit specific kinases involved in cancer progression. For example, structure-based drug design studies have identified potential ligands that interact with cancer-associated proteins, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .
3. Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, the compound may exhibit anti-inflammatory effects. Research indicates that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The dual inhibition of COX and lipoxygenase (LOX) pathways has been linked to reduced inflammation and pain relief .
Case Study 1: Antimicrobial Evaluation
A study published in 2020 evaluated the antimicrobial activity of benzodiazole derivatives through disc diffusion methods against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, highlighting their potential as effective antimicrobial agents .
Case Study 2: Anticancer Activity
Another study focused on the synthesis of new benzodiazole derivatives and their evaluation against different cancer cell lines. The findings revealed that some compounds induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selective activity suggests a promising avenue for developing targeted cancer therapies based on this chemical framework .
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal functions. The compound may also inhibit enzymes involved in critical biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and reported activities. Key analogs include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Solubility and Bioavailability: The propan-2-yloxypropyl chain in the target compound enhances hydrophilicity compared to analogs with hydroxypropyl or phenyl substituents (e.g., compounds from ). This modification is critical for improving pharmacokinetic profiles.
Synthetic Yields and Stability :
- Analogs with bulky substituents (e.g., 4-tert-butylphenyl in ) show moderate yields (62%) and high thermal stability (mp 263–265°C), suggesting steric hindrance may slow degradation.
- Chlorinated derivatives (e.g., 3-chlorophenyl in ) exhibit lower yields (47%), possibly due to electron-withdrawing effects complicating cyclization steps.
Biological Activity :
- Benzoyl pyrazoles (e.g., ) demonstrate antimicrobial activity, suggesting the benzodiazole-pyrrolone core in the target compound may share similar mechanisms, though direct evidence is lacking.
- The absence of a benzoyl or aryl group in the target compound may reduce off-target interactions compared to pyrazole derivatives .
Structure-Activity Relationship (SAR) Insights
- Benzodiazole Moiety : Critical for π-π stacking and hydrogen bonding in molecular recognition.
- Propan-2-yloxypropyl Chain : Balances lipophilicity and solubility, outperforming shorter chains (e.g., hydroxypropyl in ).
Biological Activity
The compound 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Amino group : Contributes to its reactivity and interaction with biological targets.
- Benzodiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrrolone ring : Associated with various pharmacological effects.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Molecular Weight | 270.32 g/mol |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of this compound have been shown to inhibit Fibroblast Growth Factor Receptor 1 (FGFR1) , a critical target in cancer therapy:
- IC50 Values : Some derivatives demonstrated IC50 values as low as 0.32 μM , indicating potent inhibition of FGFR1 kinase activity .
- Cell Line Studies : Compounds from this class showed antiproliferative effects against various cancer cell lines, including KG1 myeloma cells, with IC50 values ranging from 5.6 to 9.3 μM .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Kinase Activity : By targeting FGFR1, the compound disrupts signaling pathways crucial for tumor growth and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of such compounds. Research has identified key structural features that enhance biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents on Benzodiazole | Influence binding affinity to FGFR1 |
| Modifications on Pyrrolone Ring | Alter pharmacokinetic properties |
Study 1: FGFR1 Inhibition
In a study focused on the inhibition of FGFR1 by compounds similar to the target molecule, researchers synthesized a series of derivatives. The most promising candidates were found to possess:
- Enhanced binding affinity
- Improved selectivity for FGFR1 over other kinases
These findings underscore the potential for developing targeted therapies based on this scaffold .
Study 2: Antiproliferative Effects
Another investigation evaluated the antiproliferative effects of these compounds on various cancer cell lines. Results indicated that specific modifications in the chemical structure led to improved efficacy against resistant cancer phenotypes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrrol-3-one derivatives with benzodiazol substituents, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Route : Cyclocondensation of substituted aldehydes with amines or hydroxylamine derivatives under reflux conditions (e.g., ethanol or dichloromethane as solvents) .
- Optimization : Adjust reaction time (e.g., 3–48 hours) and temperature based on substituent reactivity. For example, electron-withdrawing groups (e.g., -CF₃) may require extended reflux (10 hours) to improve yields .
- Purification : Recrystallization from methanol or ethanol is effective for isolating solids, while column chromatography (ethyl acetate/hexane mixtures) resolves impurities .
Q. Which spectroscopic techniques are critical for structural characterization, and how should conflicting data (e.g., NMR vs. HRMS) be resolved?
- Methodological Answer :
- Primary Tools : Use ¹H/¹³C NMR to confirm proton environments and HRMS for molecular ion validation .
- Conflict Resolution : Cross-validate with FTIR (functional group analysis) or X-ray crystallography (absolute configuration) . For ambiguous HRMS data, isotopic pattern analysis or repeat synthesis may clarify discrepancies .
Q. How can low yields during synthesis of benzodiazol-pyrrolone hybrids be mitigated?
- Methodological Answer :
- Substituent Selection : Bulky groups (e.g., 4-tert-butyl phenyl) improve steric stabilization, increasing yields to ~62% .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Catalysis : Tetra-n-butyl ammonium bromide accelerates nucleophilic substitutions in heterocyclic systems .
Advanced Research Questions
Q. How do electronic effects of benzodiazol substituents influence reactivity in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Groups like -CF₃ or -Cl reduce electron density at the benzodiazol ring, slowing nucleophilic attack but improving regioselectivity in arylations .
- Electron-Donating Groups (EDGs) : -OCH₃ or -NH₂ enhance ring reactivity, enabling faster Suzuki-Miyaura couplings. Kinetic studies via HPLC or UV-Vis spectroscopy can quantify these effects .
Q. What computational strategies are recommended to predict binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., leucine aminopeptidase) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to validate docking poses .
- Validation : Pair computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental affinity measurements .
Q. How should researchers address contradictions between in vitro bioactivity data and computational predictions?
- Methodological Answer :
- Re-evaluate Parameters : Adjust protonation states or solvation models in docking simulations to reflect physiological conditions .
- Mutagenesis Studies : Modify target residues (e.g., catalytic lysine in enzymes) to test predicted binding interactions .
- Data Triangulation : Combine SAR analysis (e.g., substituent hydrophobicity vs. IC₅₀) with free-energy perturbation (FEP) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
